3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This compound is a polycyclic heteroaromatic system featuring a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring at positions 4,5-g. Key structural elements include:
- 3-(4-Ethylphenyl) substituent: A para-ethyl-substituted phenyl group at position 3, contributing steric bulk and moderate hydrophobicity.
- 5-(3-Methoxybenzyl) substituent: A 3-methoxybenzyl group at position 5, enhancing electron density via the methoxy group’s resonance effects.
The compound’s structural complexity is comparable to other pyrazoloquinoline derivatives, which are often explored for pharmacological activities due to their ability to interact with biological targets like kinases and G-protein-coupled receptors .
Properties
IUPAC Name |
5-(4-ethylphenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-3-17-7-9-19(10-8-17)26-22-15-30(14-18-5-4-6-20(11-18)31-2)23-13-25-24(32-16-33-25)12-21(23)27(22)29-28-26/h4-13,15H,3,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYWKZAKKGARIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C20H20N4O2
- CAS Number : 488114-28-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various quinoline derivatives. The compound has been evaluated for its efficacy against several bacterial strains. For instance, derivatives containing similar structural motifs have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| This compound | TBD | TBD |
| Comparative Agent (Ampicillin) | 32 | 16 |
Note: TBD indicates that specific data for this compound is not yet available in the literature.
Anticancer Activity
Preliminary investigations into the anticancer properties of related pyrazoloquinoline compounds suggest a potential for cytotoxic effects on cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values indicating moderate to high cytotoxicity against breast cancer cell lines (MDA-MB-231).
| Compound | IC50 (µM) against MDA-MB-231 |
|---|---|
| This compound | TBD |
| Reference Compound | 27.6 |
The biological activity of quinoline derivatives often involves interaction with specific cellular targets. For instance:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant properties by scavenging free radicals.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring and substituents can significantly influence their pharmacological profiles.
- Substituent Effects : Electron-donating groups tend to enhance antibacterial activity.
- Ring Modifications : Alterations in ring structure can impact both solubility and bioavailability.
Case Studies
Several studies have explored related compounds with promising results:
- Study on Antibacterial Activity : A series of quinoline derivatives were synthesized and tested for their antibacterial effects. The results indicated that compounds with similar structural features exhibited significant antibacterial properties.
- Cytotoxicity Assessment : Research involving structural analogs showed that modifications led to varying degrees of cytotoxicity against different cancer cell lines.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations in Pyrazoloquinoline Derivatives
The target compound differs from analogs in substituent type, position, and electronic effects. Key comparisons include:
EDG: Electron-donating group; *EWG: Electron-withdrawing group.
Core Heterocyclic Modifications
- Pyrazolo[4,3-c]quinoline vs. Pyrrolo[2,3-c]quinoline: The target compound’s pyrazole ring (vs. pyrrole in cryptolepine analogs) offers distinct hydrogen-bonding capabilities and rigidity, affecting binding affinity .
- Dioxolo Fusion: The [1,3]dioxolo ring increases planarity and may enhance intercalation properties compared to non-fused analogs like 4-arylpyrazolo[3,4-b]quinolines .
Physicochemical Properties
Melting Points and Solubility
- Target Compound: Expected m.p. >200°C (based on pyrazoloquinoline analogs in with m.p. 248–251°C) .
- Methoxy vs.
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
